11,12-Dihydro Altrenogest is a synthetic progestin, structurally related to the natural hormone progesterone. It is primarily used in veterinary medicine, particularly for regulating reproductive cycles in animals. This compound is a derivative of Altrenogest, which itself is a synthetic steroid that plays a significant role in managing estrous cycles and maintaining pregnancy in livestock.
The compound is synthesized through various chemical processes involving specific precursors and reagents that facilitate its formation. The synthesis typically starts from methyldienedione or similar steroidal precursors.
11,12-Dihydro Altrenogest belongs to the class of compounds known as progestins, which are synthetic hormones that mimic the effects of progesterone. It is categorized under C21 steroids and falls within the broader category of steroidal hormones used in veterinary medicine.
The synthesis of 11,12-Dihydro Altrenogest involves several key steps:
The molecular formula for 11,12-Dihydro Altrenogest is . Its structure features a steroid backbone typical of progestins.
11,12-Dihydro Altrenogest can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to synthesize derivatives for research purposes.
The primary mechanism of action for 11,12-Dihydro Altrenogest involves its interaction with progesterone receptors in the body. It inhibits the secretion of gonadotropin-releasing hormone from the hypothalamus, leading to decreased luteinizing hormone release from the pituitary gland. This action effectively prevents ovulation and supports pregnancy maintenance by mimicking natural progesterone's effects .
11,12-Dihydro Altrenogest has several significant scientific and practical applications:
The systematic name for 11,12-dihydro altrenogest is (8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one. Its molecular formula is C₂₁H₂₈O₂, with an average molecular mass of 312.45 g/mol, differing from altrenogest (C₂₁H₂₆O₂; 310.44 g/mol) by the addition of two hydrogen atoms (Molecular Hydrogenation) [1] [7].
Table 1: Key Nomenclature and Structural Features of 11,12-Dihydro Altrenogest vs. Altrenogest
Characteristic | 11,12-Dihydro Altrenogest | Altrenogest |
---|---|---|
Systematic Name | (8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | (8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Molecular Formula | C₂₁H₂₈O₂ | C₂₁H₂₆O₂ |
Molecular Mass (g/mol) | 312.45 | 310.44 |
Core Structure | Estra-4,9-dien-3-one (Δ⁴,⁹ double bonds) | Estra-4,9,11-trien-3-one (Δ⁴,⁹,¹¹ double bonds) |
Key Modification | Saturated C11-C12 bond | Conjugated double bond at C11-C12 |
Structurally, altrenogest belongs to the 19-nortestosterone (estrane) class of progestins, characterized by the absence of the C19 methyl group and the presence of a 17α-allyl substituent—a feature shared only with allylestrenol among marketed progestins [1] [7]. The parent compound altrenogest contains a unique Δ⁹,¹¹ double bond system, forming a conjugated triene structure (Δ⁴,⁹,¹¹) within rings B and C. Hydrogenation specifically targets the C11-C12 double bond, resulting in 11,12-dihydro altrenogest, which retains the Δ⁴ and Δ⁹ unsaturations. This modification reduces planarity in ring C, potentially influencing ligand-receptor binding dynamics and metabolic stability [7].
The development of 11,12-dihydro altrenogest is intrinsically linked to the commercial history of altrenogest (marketed as Regumate® by Merck and Matrix® by Aurora Pharmaceuticals). Altrenogest emerged in the early 1980s as a potent veterinary progestin for estrus synchronization in swine and horses [1]. While altrenogest itself was patented and widely commercialized, its dihydro derivative likely arose as a metabolite or synthetic intermediate during exploratory research by Roussel Uclaf (now part of Sanofi) or subsequent licensees.
Patent literature suggests that synthetic routes to altrenogest derivatives, including hydrogenated forms, were often covered broadly within process patents filed by originator companies. These patents typically encompass claims for:
The specific therapeutic advantages or unique applications of 11,12-dihydro altrenogest over the parent compound are not prominently detailed in public patent claims or veterinary literature. Its significance primarily lies in the research context—serving as a tool to dissect structure-activity relationships (SAR) critical for progestin and androgen receptor binding and activation [1] [7].
11,12-Dihydro altrenogest serves as a crucial chemical probe for investigating the structural determinants of high-affinity steroid receptor binding and activation, particularly concerning the progesterone receptor (PR) and androgen receptor (AR). Studies on altrenogest revealed it to be an exceptionally potent agonist for both PR and AR in vitro. In yeast-based bioassays, altrenogest exhibited an EC₅₀ of 0.3 nM for PR (1300% relative potency of progesterone) and an EC₅₀ of 0.64 nM for AR (688% relative potency of testosterone), surpassing the potency of reference compounds like metribolone (R1881) [1] [9].
Table 2: Theoretical Receptor Binding Profile of 11,12-Dihydro Altrenogest Relative to Altrenogest
Receptor Parameter | Altrenogest | Theoretical 11,12-Dihydro Altrenogest | Rationale for Difference |
---|---|---|---|
Progesterone Receptor (PR) EC₅₀ | 0.3 nM | Likely higher (e.g., 1-10 nM) | Loss of planarity/conjugation may reduce binding complementarity to PR LBD. |
PR Relative Potency (%) | ~1300% (vs. progesterone) | Reduced (e.g., 100-500%) | Reduced binding affinity translates to lower transactivation potency. |
Androgen Receptor (AR) EC₅₀ | 0.64 nM | Likely higher (e.g., 2-20 nM) | Distortion of ring C geometry may impact interaction with AR helix 12. |
AR Relative Potency (%) | 688% (vs. testosterone) | Reduced (e.g., 100-300%) | Lower affinity and potentially altered coactivator recruitment. |
PR/AR Selectivity Ratio | Low (AR/PR = 0.53) | Potentially similar or altered | Dependent on relative impact on PR vs. AR binding. |
The Δ⁹,¹¹ double bond in altrenogest contributes significantly to its rigidity and planarity, factors postulated to be critical for its high-affinity docking within the ligand-binding pocket (LBP) of both PR and AR. Saturation to form the 11,12-dihydro derivative disrupts this extended conjugated system. This modification is hypothesized to:
Consequently, 11,12-dihydro altrenogest acts as a negative control in SAR studies, helping to define the pharmacophoric importance of the Δ¹¹ unsaturation for maximizing progestogenic and androgenic potency in 19-nor steroids. Its synthesis and characterization contribute to understanding how subtle steric and electronic modifications in the steroid core influence receptor selectivity and functional efficacy, informing the design of novel ligands with tailored pharmacological profiles [1] [7] [9].
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6